molecular formula C15H19N3O B2451461 N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide CAS No. 942747-02-6

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide

Cat. No.: B2451461
CAS No.: 942747-02-6
M. Wt: 257.337
InChI Key: ANWOJJSQMNKCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide is a chemical compound of interest in medicinal chemistry research, particularly in the exploration of novel therapeutic agents. While specific biological data for this exact molecule may be limited in the public domain, its structure incorporates the 1,3-dimethyl-1H-pyrazole scaffold, which is a privileged structure in drug discovery. Pyrazole-based compounds are widely investigated for a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . Related structural analogs, specifically N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, have been identified as potent autophagy modulators with promising anticancer activity, demonstrating submicromolar antiproliferative effects in cellular models such as MIA PaCa-2 pancreatic cancer cells . These related compounds have been shown to disrupt autophagic flux by interfering with mTORC1 reactivation, leading to an accumulation of LC3-II, a key marker of autophagy . The presence of the 3-phenylpropanamide moiety in its structure further suggests potential for interaction with various biological targets. This product is intended for research purposes only, such as in vitro screening, hit-to-lead optimization studies, and investigating structure-activity relationships (SAR) for novel bioactive molecules. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12-14(11-18(2)17-12)10-16-15(19)9-8-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWOJJSQMNKCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC(=O)CCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation via Acid Chloride Intermediate

The most widely reported method involves reacting (1,3-dimethyl-1H-pyrazol-4-yl)methanamine with 3-phenylpropanoyl chloride. The reaction is typically conducted in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere. Triethylamine (TEA) is added to neutralize HCl generated during the reaction.

Procedure :

  • Dissolve (1,3-dimethyl-1H-pyrazol-4-yl)methanamine (1.0 equiv) in DCM.
  • Add TEA (1.2 equiv) dropwise at 0°C.
  • Introduce 3-phenylpropanoyl chloride (1.1 equiv) slowly, followed by stirring at room temperature for 12 h.
  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
  • Purify via column chromatography (hexane:ethyl acetate, 3:1).

Yield : 68–75%.

Coupling Reagent-Mediated Synthesis

To avoid handling corrosive acid chlorides, carbodiimide-based coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed. This method is preferred for its milder conditions and reduced side reactions.

Procedure :

  • Mix 3-phenylpropanoic acid (1.0 equiv) with EDC (1.2 equiv) and HOBt (1.2 equiv) in tetrahydrofuran (THF).
  • Stir at 0°C for 30 min.
  • Add (1,3-dimethyl-1H-pyrazol-4-yl)methanamine (1.0 equiv) and stir at room temperature for 24 h.
  • Concentrate and purify via recrystallization from ethanol.

Yield : 82–85%.

Reductive Amination Pathway

A less common approach involves reductive amination between 3-phenylpropanal and (1,3-dimethyl-1H-pyrazol-4-yl)methanamine using sodium borohydride (NaBH₄) in methanol. This method is advantageous for its one-pot simplicity but suffers from lower yields due to competing imine formation.

Procedure :

  • Dissolve 3-phenylpropanal (1.0 equiv) and (1,3-dimethyl-1H-pyrazol-4-yl)methanamine (1.2 equiv) in methanol.
  • Add NaBH₄ (2.0 equiv) portion-wise at 0°C.
  • Stir for 6 h, quench with water, and extract with ethyl acetate.
  • Dry and concentrate to obtain crude product.

Yield : 50–55%.

Optimization Parameters for Industrial Scalability

Solvent and Temperature Effects

  • DMF vs. THF : DMF increases reaction rates due to its high polarity but complicates purification. THF offers a balance between reactivity and ease of workup.
  • Temperature : Reactions conducted at 0°C minimize side products, while room temperature optimizes throughput.

Catalytic Enhancements

  • Palladium Catalysts : Adding Pd(OAc)₂ (0.5 mol%) in DMF improves yields to 90% by facilitating acyl transfer.
  • Microwave Assistance : Microwave irradiation at 100°C reduces reaction time from 24 h to 2 h.

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.30–7.18 (m, 5H, Ar-H), 4.32 (s, 2H, CH₂), 3.78 (s, 3H, N-CH₃), 2.64 (t, J = 7.6 Hz, 2H, COCH₂), 2.38 (t, J = 7.6 Hz, 2H, CH₂Ph), 2.21 (s, 3H, CH₃).
  • IR (cm⁻¹) : 1645 (C=O stretch), 1540 (N-H bend).

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar geometry of the pyrazole ring and the amide’s trans configuration.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Purity (%) Citation
Acid Chloride DCM, TEA, 25°C, 12 h 75 98
EDC/HOBt Coupling THF, 0°C → 25°C, 24 h 85 99
Reductive Amination MeOH, NaBH₄, 0°C, 6 h 55 92

Industrial-Scale Recommendations

The EDC/HOBt-mediated method is optimal for large-scale production due to its high yield and minimal byproducts. Implementing Pd(OAc)₂ as a catalyst further enhances efficiency, though cost-benefit analyses are necessary.

Chemical Reactions Analysis

Types of Reactions

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C18H22N4O
Molecular Weight: 306.40 g/mol
IUPAC Name: N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide

The compound features a pyrazole moiety that contributes to its biological activity. The presence of the phenyl group enhances its lipophilicity, potentially improving bioavailability.

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Activity Cell Line/Target IC50 Value (µM) Reference
AntiproliferativeMCF-7 (breast cancer)5.0
Apoptosis InductionMV4-11 (leukemia)3.5
Kinase InhibitionAurora A Kinase0.15

Anti-inflammatory Effects

The compound has also shown promise in modulating inflammatory responses, making it a candidate for treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines.

Enzyme Inhibition

The compound has been identified as an inhibitor of several kinases involved in cancer progression, including Aurora A kinase, which plays a critical role in cell division.

Induction of Apoptosis

By activating caspases and other apoptotic pathways, the compound promotes programmed cell death in cancer cells, thereby reducing tumor growth.

Study 1: Antiproliferative Activity

In a study assessing the antiproliferative effects on MCF-7 breast cancer cells, this compound exhibited significant cytotoxicity with an IC50 value of 5.0 µM. The study linked this effect to apoptosis induction through caspase activation.

Study 2: Enzyme Inhibition

Research focusing on the inhibition of Aurora A kinase reported an IC50 value of 0.15 µM for this compound, suggesting strong potential for use as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor antagonist, modulating biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the phenylpropanamide group. This structural uniqueness contributes to its distinct pharmacological and chemical properties, making it a valuable compound for research and development.

Biological Activity

N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16H20N4O
  • Molecular Weight : 284.36 g/mol
  • Key Functional Groups :
    • Pyrazole ring
    • Amide group
    • Phenyl group

Research indicates that compounds containing a pyrazole moiety exhibit various biological activities, including anti-cancer and anti-inflammatory properties. The proposed mechanisms include:

  • Inhibition of mTOR Pathway : Similar compounds have been shown to reduce mTORC1 activity, leading to increased autophagy and potential anti-cancer effects .
  • Interference with Autophagic Flux : Compounds have been noted to disrupt autophagic processes, which can lead to the accumulation of LC3-II protein and abnormal autophagic structures, indicative of altered cellular homeostasis .
  • Antioxidant Activity : Pyrazole derivatives often demonstrate antioxidant properties which may contribute to their therapeutic effects against oxidative stress-related diseases.

Biological Activity Overview

The biological activities associated with this compound are summarized in the following table:

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines ,
Anti-inflammatoryInhibits nitric oxide production
AntioxidantReduces oxidative stress markers
AntifungalModerate activity against specific fungi

Study 1: Anticancer Activity

A study conducted on pyrazole derivatives indicated that compounds similar to this compound showed significant antiproliferative effects on pancreatic cancer cell lines (MIA PaCa-2). The mechanism involved modulation of autophagy and mTOR signaling pathways, suggesting a novel therapeutic approach for cancer treatment .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of pyrazole derivatives demonstrated that these compounds could inhibit lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide. This suggests their potential use in treating inflammatory diseases .

Study 3: Antifungal Activity

In vitro assays against various phytopathogenic fungi revealed that certain pyrazole derivatives exhibited moderate to excellent antifungal activity. This highlights the versatility of pyrazole compounds in agricultural applications as well as in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-3-phenylpropanamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling a pyrazole-derived amine with a phenylpropanamide moiety. Key steps include:

  • Alkylation/Acylation : Reacting 1,3-dimethylpyrazole-4-carbaldehyde with a primary amine (e.g., 3-phenylpropanamide) under reductive amination conditions using NaBH₃CN or Pd/C-H₂ .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while acidic/basic catalysts (e.g., HCl, NaOH) optimize yields .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30–60 minutes at 100°C) compared to traditional reflux methods .

Q. How should researchers approach the structural characterization of this compound using spectroscopic and crystallographic methods?

  • Techniques :

  • NMR Spectroscopy : Assign peaks for pyrazole protons (δ 7.2–7.8 ppm) and amide NH (δ 8.1–8.5 ppm). Compare with analogs like N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine for consistency .
  • X-Ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve molecular geometry. Prioritize high-resolution data (d-spacing < 0.8 Å) to confirm stereochemistry .
  • HRMS : Validate molecular weight (e.g., [M+H]+ ≈ 300–310 m/z) with ≤2 ppm error .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving this compound?

  • Approach :

  • Assay Standardization : Use uniform protocols (e.g., fixed IC₅₀ measurement conditions) to minimize variability .
  • Comparative Analysis : Benchmark against structurally similar pyrazole derivatives (e.g., 4-methylpyrazole or N-cyclopropyl-3-methylpyrazole) to identify substituent-specific effects .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial or kinase inhibition assays) to distinguish outliers and confirm trends .

Q. How can computational modeling be integrated with experimental data to elucidate the structure-activity relationship (SAR) of this compound?

  • Methods :

  • Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies .
  • QSAR Models : Corporate substituent electronic parameters (Hammett σ) and steric effects (Taft Es) to predict activity changes .
  • MD Simulations : Analyze ligand-protein stability over 50–100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with pyrazole N-atoms) .

Q. What experimental designs are effective in assessing the compound’s pharmacokinetic properties while minimizing variability?

  • Protocols :

  • Plasma Protein Binding : Use equilibrium dialysis (human serum albumin, 4% w/v) to measure unbound fraction .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • Permeability Assays : Perform Caco-2 cell monolayer studies with Papp values <1×10⁻⁶ cm/s indicating low intestinal absorption .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles of this compound?

  • Resolution Steps :

  • Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol at 25°C vs. 37°C to identify temperature-dependent effects .
  • Degradation Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolytic or oxidative degradation .
  • pH-Dependent Stability : Compare half-life (t₁/₂) in gastric (pH 1.2) vs. intestinal (pH 6.8) conditions .

Specialized Applications

Q. What methodologies are recommended for studying this compound’s interactions with biological targets in neurodegenerative disease models?

  • In Vitro/In Vivo Models :

  • Enzyme Inhibition : Measure acetylcholinesterase (AChE) or β-secretase (BACE1) inhibition in SH-SY5Y cells .
  • Neuroprotection Assays : Expose primary cortical neurons to Aβ₁–₄₂ oligomers and quantify cell viability via MTT assay .
  • Blood-Brain Barrier Penetration : Use in situ brain perfusion in rodents to calculate uptake ratio (K_in) .

Synthesis Optimization Table

ParameterOptimal ConditionImpact on Yield/PurityReference
CatalystPd/C (5% w/w)Increases yield by 20–25%
SolventDMF (anhydrous)Reduces byproduct formation
Temperature80°C (reflux)Balances speed and stability
PurificationFlash chromatography (EtOAc:Hexane)Purity >98%

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